
Acetic acid;nona-1,5-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;nona-1,5-dien-4-ol is an organic compound that features both a carboxylic acid group and a diene structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;nona-1,5-dien-4-ol can be achieved through various organic synthesis techniques. One common method involves the reaction of a suitable diene precursor with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the acetic acid group to the diene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The specific details of industrial methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;nona-1,5-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The diene structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;nona-1,5-dien-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid;nona-1,5-dien-4-ol exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the diene structure can engage in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Nona-1,5-diene: A diene compound with applications in organic synthesis and polymer chemistry.
Uniqueness
Acetic acid;nona-1,5-dien-4-ol is unique due to its combination of a carboxylic acid group and a diene structure. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler compounds like acetic acid or nona-1,5-diene alone.
Propriétés
Numéro CAS |
64677-49-2 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
acetic acid;nona-1,5-dien-4-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,6,8-10H,2-3,5,7H2,1H3;1H3,(H,3,4) |
Clé InChI |
HZIZOAVWTXDVHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(CC=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


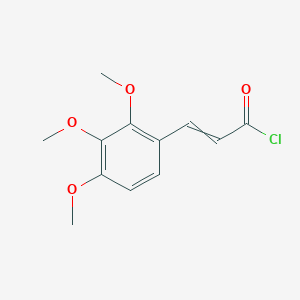

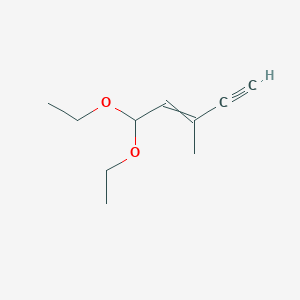
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
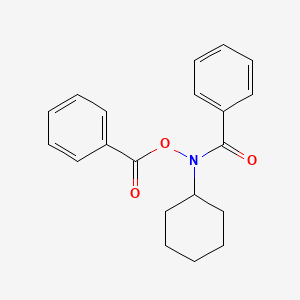
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)


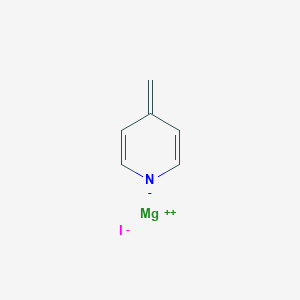
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
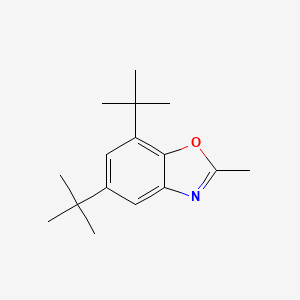
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
